

Homoglutathione CAS registry number and detailed molecular formula.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Homoglutathione*

Cat. No.: *B101260*

[Get Quote](#)

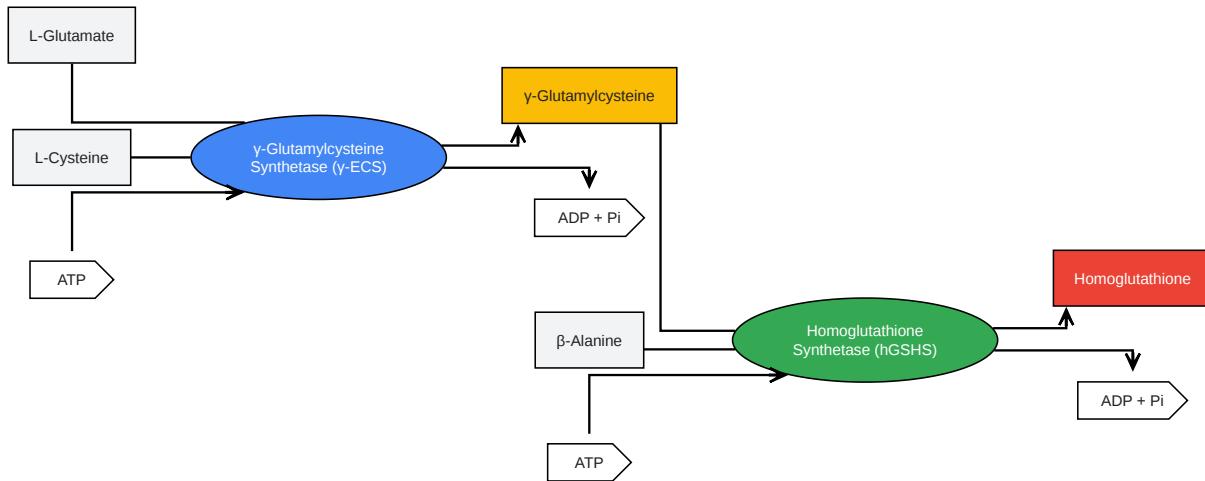
Homoglutathione: A Technical Guide for Researchers

In-depth Analysis of CAS Registry Number, Molecular Formula, Biochemical Pathways, and Experimental Protocols

This technical guide provides a comprehensive overview of **homoglutathione** (hGSH), a tripeptide thiol analogue of glutathione (GSH) predominantly found in certain leguminous plants. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, biological significance, and methods for its study.

Core Chemical and Physical Properties

Homoglutathione is distinguished from glutathione by the substitution of the C-terminal glycine with β -alanine. This structural difference influences its chemical and biological properties.

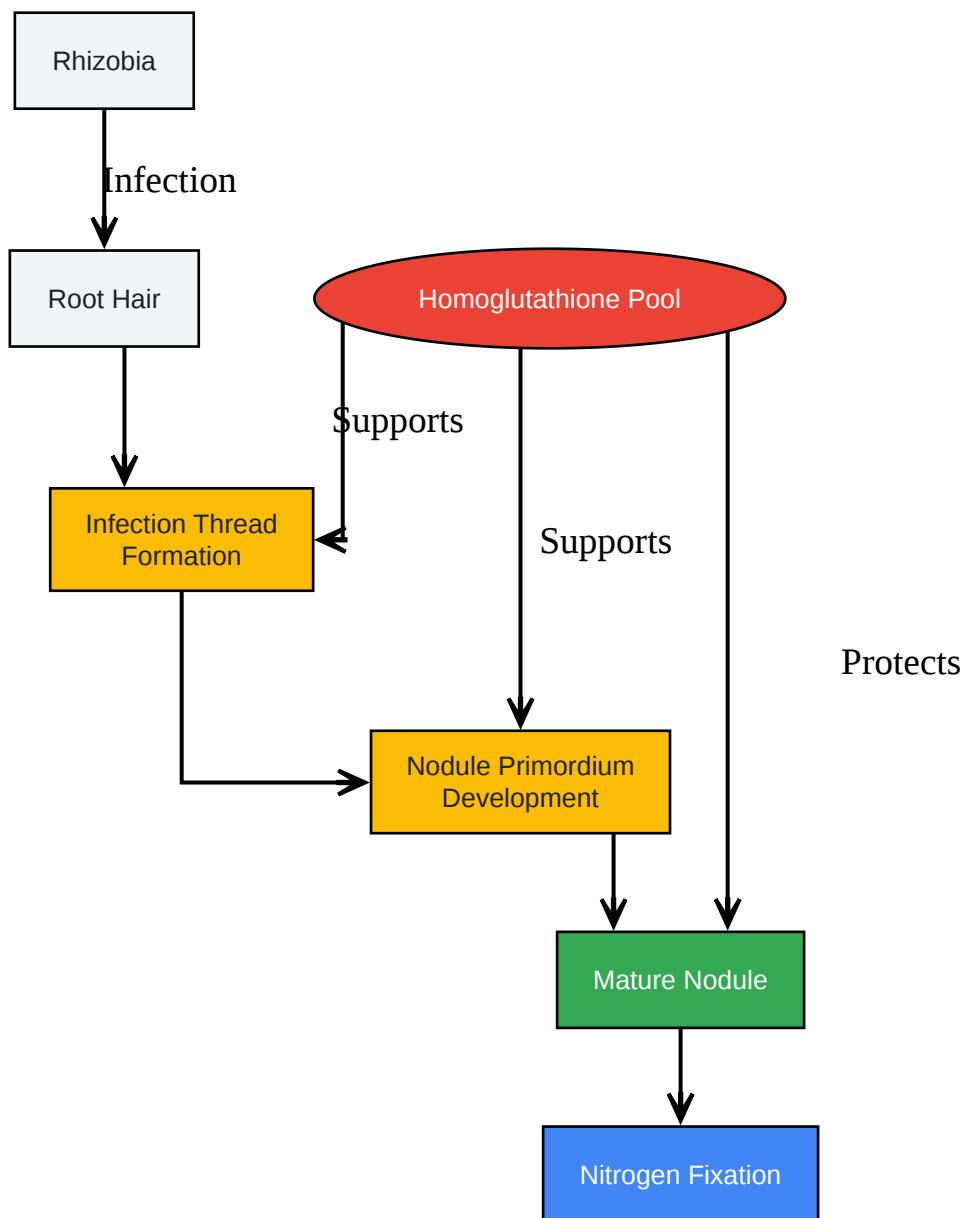

Property	Value	Reference
CAS Registry Number	18710-27-5	
Molecular Formula	C ₁₁ H ₁₉ N ₃ O ₆ S	
Molecular Weight	321.35 g/mol	
IUPAC Name	(2S)-2-amino-5-[(2R)-1-(2-carboxyethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid	
Canonical SMILES	C(CC(C(=O)O)N)C(=O)NC(CS)C(=O)NCCC(=O)O	

Biological Significance and Signaling Pathways

Homoglutathione plays a crucial role in the antioxidant defense system and symbiotic nitrogen fixation in leguminous plants. Its functions are analogous to glutathione in other organisms, including detoxification of xenobiotics and scavenging of reactive oxygen species (ROS).

Biosynthesis of Homoglutathione

The synthesis of **homoglutathione** is a two-step enzymatic process that parallels glutathione synthesis. The key distinction lies in the final step, where **homoglutathione** synthetase (hGSHS) incorporates β -alanine instead of glycine.



[Click to download full resolution via product page](#)

Homoglutathione biosynthesis pathway.

Role in Symbiotic Nitrogen Fixation

In leguminous plants, **homoglutathione** is pivotal for the establishment and maintenance of the symbiotic relationship with nitrogen-fixing rhizobia bacteria. It is involved in the development of root nodules and the protection of the nitrogenase enzyme complex from oxidative damage. A deficiency in **homoglutathione** can lead to impaired nodule formation and reduced nitrogen fixation efficiency.^[1]

[Click to download full resolution via product page](#)

Role of **homoglutathione** in nodule development.

Quantitative Data

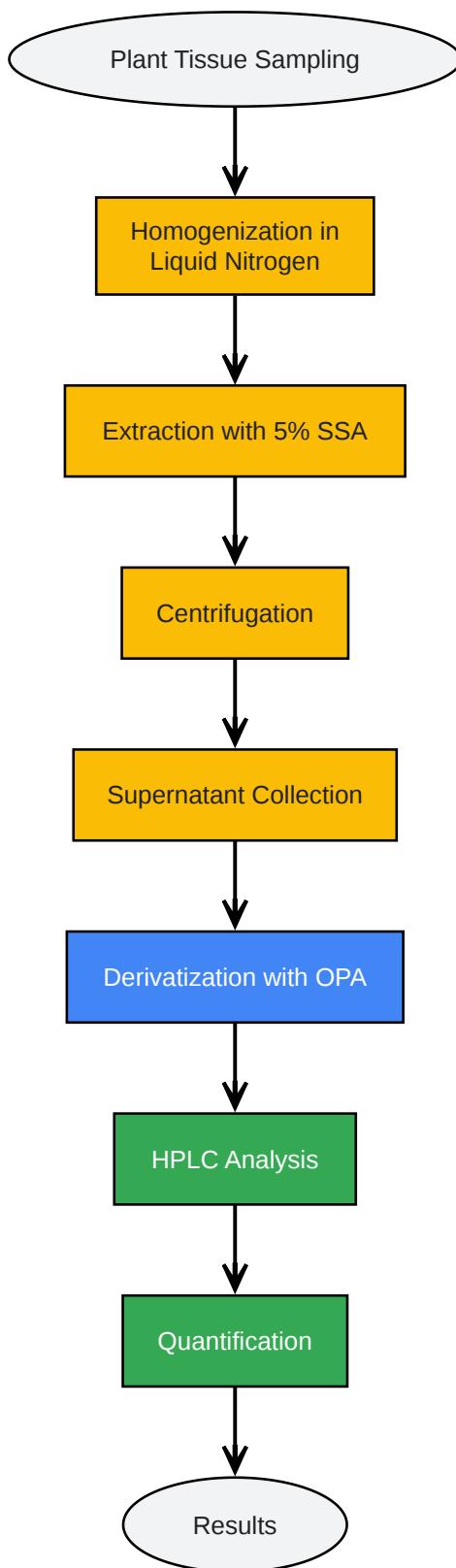
The concentration of **homoglutathione** varies significantly among different legume species and tissues. The following table summarizes representative data on **homoglutathione** levels.

Legume Species	Tissue	Homoglutathione (nmol/g FW)	Glutathione (nmol/g FW)	Reference
Medicago truncatula	Root Nodules	150 - 250	50 - 100	
Glycine max (Soybean)	Root Nodules	200 - 400	20 - 50	
Phaseolus vulgaris (Bean)	Root Nodules	300 - 500	10 - 30	
Pisum sativum (Pea)	Root Nodules	10 - 30	150 - 250	
Medicago sativa (Alfalfa)	Leaves	100 - 200	5 - 15	

Experimental Protocols

Extraction and Quantification of Homoglutathione by HPLC

This protocol outlines a standard method for the extraction and quantification of **homoglutathione** from plant tissues using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.


Materials:

- Plant tissue (e.g., root nodules, leaves)
- Liquid nitrogen
- 5% (w/v) 5-sulfosalicylic acid (SSA)
- Derivatization reagent: o-phthalaldehyde (OPA)
- HPLC system with a fluorescence detector

- C18 reverse-phase column

Procedure:

- Tissue Homogenization: Freeze approximately 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
- Extraction: Add 1 mL of ice-cold 5% SSA to the powdered tissue and vortex thoroughly.
- Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
- Supernatant Collection: Carefully collect the supernatant, which contains the thiol compounds.
- Derivatization: Mix an aliquot of the supernatant with the OPA derivatization reagent according to the manufacturer's instructions. This reaction forms a fluorescent adduct with the primary amine of the tripeptide.
- HPLC Analysis: Inject the derivatized sample into the HPLC system.
 - Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).
 - Mobile Phase: A gradient of methanol and a buffered aqueous solution (e.g., sodium acetate buffer, pH 7.2).
 - Flow Rate: 1.0 mL/min.
 - Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.
- Quantification: Determine the concentration of **homoglutathione** by comparing the peak area to a standard curve prepared with known concentrations of **homoglutathione**.

[Click to download full resolution via product page](#)

Workflow for **homoglutathione** quantification by HPLC.

Assay of Homoglutathione Synthetase (hGSHS) Activity

This protocol describes a method to measure the activity of **homoglutathione** synthetase, the key enzyme in **homoglutathione** biosynthesis.

Materials:

- Plant protein extract
- Assay buffer: 100 mM Tris-HCl, pH 8.0, containing 20 mM MgCl₂, 10 mM ATP, and 10 mM γ-glutamylcysteine.
- Substrate: 20 mM β-alanine
- Reaction termination solution: 10% (w/v) trichloroacetic acid (TCA)
- HPLC system for **homoglutathione** quantification (as described in 4.1)

Procedure:

- Protein Extraction: Homogenize plant tissue in an appropriate extraction buffer and determine the protein concentration.
- Reaction Setup: In a microcentrifuge tube, combine the plant protein extract with the assay buffer.
- Initiate Reaction: Start the enzymatic reaction by adding the β-alanine substrate.
- Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
- Terminate Reaction: Stop the reaction by adding the TCA solution.
- Centrifugation: Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
- Quantification of hGSH: Analyze the supernatant for the amount of **homoglutathione** produced using the HPLC method described in section 4.1.
- Calculate Activity: Express the enzyme activity as nmol of **homoglutathione** produced per minute per milligram of protein.

This technical guide provides a foundational understanding of **homoglutathione** for researchers. The detailed information on its properties, biological roles, and analytical methods is intended to facilitate further investigation into this important plant metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Assay of the glutathione-synthesizing enzymes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Homoglutathione CAS registry number and detailed molecular formula.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101260#homoglutathione-cas-registry-number-and-detailed-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com